Carbanicotinamide adenine dinucleotide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Therapeutic Applications

Researchers are investigating the potential therapeutic applications of Carba-NAD due to several advantages it holds over natural NAD:

- Increased Stability: Carba-NAD is resistant to degradation by enzymes like NADases, which could potentially improve its effectiveness within the body compared to natural NAD [].

- Enhanced Cell Delivery: Modifications can be made to Carba-NAD to facilitate its entry into cells, potentially improving its therapeutic efficacy [].

These properties make Carba-NAD a promising candidate for various therapeutic applications, including:

- Neurodegenerative Diseases: Studies suggest that Carba-NAD may help protect neurons from damage and improve cognitive function in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ].

- Metabolic Disorders: Carba-NAD may improve mitochondrial function and cellular energy production, potentially benefiting individuals with metabolic disorders like diabetes and obesity [].

- Aging: NAD levels decline with age, and Carba-NAD supplementation is being explored for its potential to improve healthspan and lifespan in various organisms [].

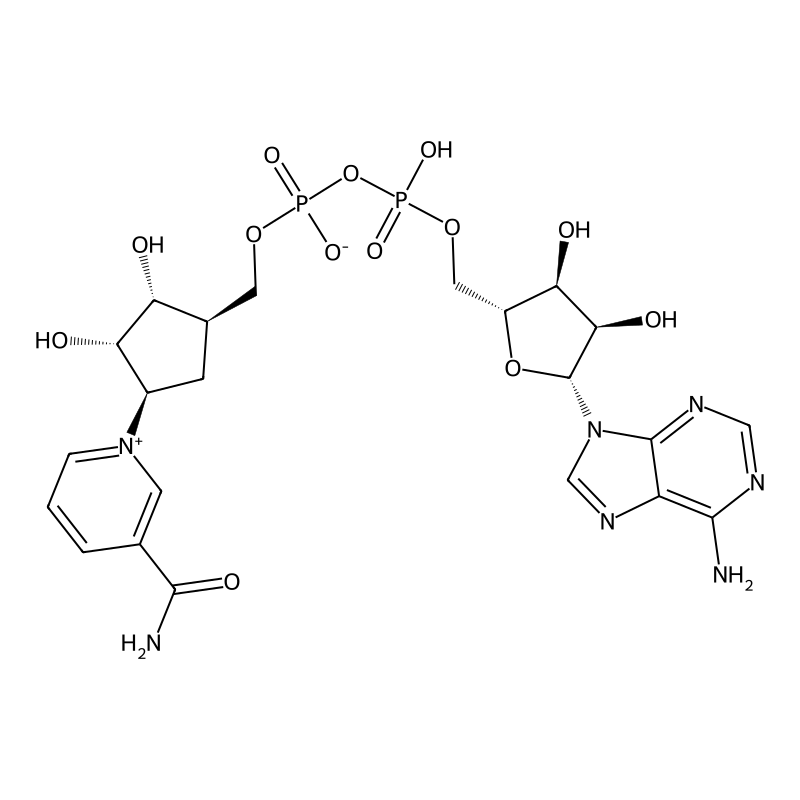

Carbanicotinamide adenine dinucleotide is a synthetic analog of nicotinamide adenine dinucleotide, a crucial coenzyme found in all living cells. This compound plays a significant role in various biochemical processes, particularly in redox reactions and cellular metabolism. Its chemical formula is , with an average molecular weight of approximately 662.46 g/mol . The structure of carbanicotinamide adenine dinucleotide features a unique carbocyclic backbone, which enhances its stability compared to its natural counterpart.

The biological activity of carbanicotinamide adenine dinucleotide is closely linked to its role in cellular metabolism and DNA repair mechanisms. It has been shown to enhance the activity of poly(ADP-ribose) polymerases, enzymes critical for repairing DNA strand breaks. This activity underscores its potential therapeutic applications in cancer treatment, where DNA damage response pathways are often disrupted . Additionally, its stability at elevated temperatures makes it a promising candidate for various biotechnological applications .

Carbanicotinamide adenine dinucleotide can be synthesized through various methods, including enzymatic and chemical approaches. One notable method involves the enzymatic synthesis using nicotinamide adenine dinucleotide precursors and specific enzymes that facilitate the formation of the carbocyclic structure . This method offers advantages in terms of specificity and yield compared to traditional chemical synthesis techniques.

Studies have shown that carbanicotinamide adenine dinucleotide interacts with various proteins involved in cellular signaling pathways. Its ability to mediate protein modifications through ADP-ribosylation highlights its importance in regulating protein function under stress conditions. Interaction studies have revealed specific binding affinities with poly(ADP-ribose) polymerases, indicating its potential as an inhibitor or modulator of these enzymes .

Carbanicotinamide adenine dinucleotide shares similarities with other nucleotide-based compounds but possesses unique characteristics that distinguish it from them. Below is a comparison with several similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Nicotinamide Adenine Dinucleotide | Natural coenzyme involved in redox reactions | |

| Nicotinamide Adenine Dinucleotide Phosphate | Phosphate group enhances solubility and reactivity | |

| Carba-Nicotinamide Adenine Dinucleotide Phosphate | Enhanced stability at high temperatures compared to natural forms |

Carbanicotinamide adenine dinucleotide's unique carbocyclic structure contributes to its increased stability and effectiveness as a coenzyme, setting it apart from both natural and synthetic analogs.

The synthesis of carba-NAD was first reported in 1988 by Slama and Simmons, who replaced the β-D-ribose ring of the nicotinamide ribonucleoside with a 2,3-dihydroxycyclopentane moiety. This carbocyclic analog retained the spatial arrangement of NAD⁺ while eliminating the hydrolytically labile glycosidic bond. Early applications focused on its role as a non-hydrolyzable inhibitor of NAD glycohydrolases and ADP-ribosyltransferases, such as cholera toxin.

In 2012, an improved synthetic route utilizing pyrophosphate coupling increased yields to ~60%, enabling crystallographic studies of human sirtuins (SIRT3 and SIRT5) bound to carba-NAD. By 2021, enzymatic synthesis methods further streamlined production, expanding its use in redox biocatalysis under extreme conditions.

Fundamental Research Significance in Biochemistry

Carba-NAD’s resistance to enzymatic degradation has made it indispensable for:

- Mechanistic studies: Trapping intermediate states in sirtuin-catalyzed deacylation reactions.

- Structural biology: Facilitating protein crystallization by stabilizing NAD-binding pockets.

- Enzyme inhibition: Competing with NAD⁺ in ADP-ribosyltransferases (Ki = 6.7–35 μM).

Unlike natural NAD⁺, carba-NAD cannot undergo nicotinamide exchange, allowing researchers to isolate specific steps in multi-step enzymatic pathways.

Structural Distinctions from Natural Nicotinamide Adenine Dinucleotide

The primary structural modification in carbanicotinamide adenine dinucleotide involves the systematic replacement of the endocyclic oxygen atom in the nicotinamide ribose moiety with a methylene group [1]. This substitution creates a carbocyclic analog where the sugar component becomes a 2,3-dihydroxycyclopentane ring rather than the natural β-D-ribofuranose structure [4]. The adenine portion of the molecule remains completely unmodified, preserving the natural ribose ring and maintaining standard purine nucleoside architecture [3].

The nicotinamide moiety itself remains chemically identical to the natural compound, ensuring that the essential redox properties are maintained [1]. The pyrophosphate bridge connecting the two nucleotide units also remains unchanged, preserving the dinucleotide's overall charge distribution and phosphate group positioning [3]. These selective modifications ensure that while stability is dramatically enhanced, the fundamental biochemical recognition patterns remain largely intact [2].

The carbocyclic modification eliminates the anomeric carbon that characterizes natural ribonucleosides, replacing the nitrogen-glycosidic bond with a more stable carbon-carbon linkage [4]. This structural change represents the most significant distinction between the analog and its natural counterpart, as it fundamentally alters the mechanism by which the compound can undergo hydrolytic degradation [1].

Table 2: Structural Feature Comparison

| Structural Feature | Carbanicotinamide Adenine Dinucleotide | Natural Nicotinamide Adenine Dinucleotide |

|---|---|---|

| Nicotinamide Moiety | Identical to natural form | Standard nicotinamide |

| Adenine Moiety | Identical to natural form | Standard adenine |

| Ribose in Nicotinamide Portion | 2,3-dihydroxycyclopentane ring | β-D-ribofuranose ring |

| Ribose in Adenine Portion | Natural β-D-ribofuranose | β-D-ribofuranose ring |

| Glycosidic Bond (Nicotinamide) | Carbon-carbon bond (stable) | Nitrogen-carbon bond (labile) |

| Glycosidic Bond (Adenine) | Nitrogen-carbon bond (standard) | Nitrogen-carbon bond (standard) |

| Hydroxyl Groups on Modified Sugar | 2,3-dihydroxy configuration | 2,3,4-trihydroxy configuration |

| Electrostatic Properties | Reduced electronegativity at substitution site | Standard electronegativity distribution |

Methylene Substitution Mechanism and Consequences

The methylene substitution mechanism in carbanicotinamide adenine dinucleotide represents a fundamental alteration in the chemical bonding pattern that governs cofactor stability [2]. The replacement of the endocyclic oxygen with a methylene group (CH₂) eliminates the electron-withdrawing effect of the oxygen atom, thereby reducing the electrophilic character of the anomeric carbon position [1]. This modification directly addresses the primary degradation pathway of natural nicotinamide adenine dinucleotide, which involves hydrolysis of the nitrogen-glycosidic bond [5].

The consequences of this substitution extend beyond simple bond stability enhancement [2]. The methylene group introduction alters the electronic environment around the modified sugar ring, affecting both the conformational preferences and the overall molecular geometry [1]. These changes influence how the molecule interacts with enzyme active sites, leading to variable acceptance patterns across different oxidoreductase families [1].

Thermodynamic analysis reveals that the methylene substitution significantly increases the activation energy required for bond cleavage reactions [2]. The carbon-carbon bond formed between the cyclopentane ring and the nicotinamide moiety exhibits substantially higher bond dissociation energy compared to the original nitrogen-glycosidic linkage [1]. This enhanced bond strength translates directly into improved stability under thermal, chemical, and enzymatic stress conditions [2].

The kinetic implications of methylene substitution are particularly significant in enzymatic contexts [1]. The altered electronics and sterics of the modified cofactor result in changed binding affinities and reaction rates with various enzyme systems [1]. Some enzymes demonstrate enhanced activity with the carbocyclic analog, while others show reduced acceptance, highlighting the complex structure-activity relationships that govern cofactor-enzyme interactions [2].

Conformational Analysis in Research Contexts

Conformational analysis of carbanicotinamide adenine dinucleotide reveals significant differences from natural nicotinamide adenine dinucleotide in terms of molecular flexibility and preferred spatial arrangements [6]. The replacement of the ribose oxygen with a methylene group fundamentally alters the ring pucker preferences of the modified sugar moiety [1]. While natural ribofuranose typically adopts C2-endo or C3-endo conformations, the 2,3-dihydroxycyclopentane ring system exhibits different envelope and twist conformations [2].

Nuclear magnetic resonance spectroscopy studies demonstrate that the carbocyclic modification affects the overall molecular conformation by altering the relative positioning of the nicotinamide and adenine rings [6]. The changed sugar geometry influences the dinucleotide's ability to adopt the characteristic folded conformation observed in enzyme-bound natural nicotinamide adenine dinucleotide [6]. These conformational changes contribute to the variable enzyme acceptance patterns observed with different oxidoreductase families [1].

Computational modeling studies using energy minimization techniques reveal that carbanicotinamide adenine dinucleotide adopts slightly different low-energy conformations compared to its natural counterpart [1]. The rotation of both the nicotinamide and adenine moieties is affected by the structural modification, leading to altered interaction patterns with enzyme binding sites [1]. These conformational differences help explain the heterogeneous behavior observed across different enzyme systems and reaction directions [2].

X-ray crystallographic analysis of enzyme-cofactor complexes provides direct evidence of the conformational impact of methylene substitution [6]. The modified cofactor exhibits altered binding modes in several enzyme active sites, with some showing enhanced complementarity while others demonstrate reduced fit [1]. These structural insights are crucial for understanding the molecular basis of the variable enzymatic acceptance patterns observed with carbanicotinamide adenine dinucleotide [2].

Structure-Function Relationship Paradigms

The structure-function relationships governing carbanicotinamide adenine dinucleotide performance reveal complex patterns that depend on specific enzyme architectures and substrate requirements [1]. Glucose dehydrogenases generally show excellent acceptance of the carbocyclic analog, often with enhanced binding affinity as evidenced by decreased Michaelis constants [1]. This enhanced performance likely results from optimized complementarity between the modified cofactor structure and the enzyme's binding pocket architecture [2].

Alcohol dehydrogenases demonstrate highly variable acceptance patterns, with some enzymes showing comparable activity while others exhibit dramatically reduced performance [1]. The Bacillus stearothermophilus alcohol dehydrogenase, for example, performs significantly worse in oxidation reactions but maintains reasonable activity in reduction processes [1]. This directional selectivity highlights the complex interplay between cofactor structure and reaction mechanism requirements [2].

Aldehyde dehydrogenases consistently show poor acceptance of carbanicotinamide adenine dinucleotide, suggesting that these enzymes are particularly sensitive to the structural modifications introduced by methylene substitution [1]. The increased Michaelis constants observed with these enzymes indicate reduced binding affinity, likely due to geometric incompatibility between the modified cofactor and the enzyme's active site [2].

Table 3: Enzymatic Activity and Structure-Function Relationships

| Enzyme Class | Relative Activity (% of Natural) | Michaelis Constant Change | Binding Affinity | Structural Sensitivity |

|---|---|---|---|---|

| Glucose Dehydrogenases | 80-120 | Decreased | Enhanced | Low |

| Alcohol Dehydrogenases | 5-100 | Variable | Variable | Moderate |

| Aldehyde Dehydrogenases | 1-50 | Increased | Reduced | High |

| Glucose-6-phosphate Dehydrogenases | 5-30 | Significantly Increased | Significantly Reduced | Very High |

| Aldo-keto Reductases | 50-150 | Decreased | Enhanced | Low |

| Flavin Reductases | 20-80 | Decreased | Moderately Reduced | Moderate |

The position of affinity tags on recombinant enzymes also influences carbanicotinamide adenine dinucleotide acceptance patterns [1]. Enzymes with amino-terminal versus carboxy-terminal histidine tags show different responses to the modified cofactor, indicating that even subtle protein modifications can affect cofactor binding and utilization [1]. This observation underscores the importance of protein structure in determining cofactor compatibility and highlights the need for careful optimization in biotechnological applications [2].

Chemical synthesis of carbanicotinamide adenine dinucleotide represents a fundamental approach for producing this important metabolic cofactor analog. The chemical synthesis methodologies encompass several distinct strategies, each with unique advantages and limitations that impact their practical application in research and industrial settings.

Pyrophosphate Coupling Methods constitute one of the most effective chemical synthesis approaches for carbanicotinamide adenine dinucleotide production [1] [2]. This methodology involves the formation of the critical pyrophosphate bond that connects the adenosine monophosphate and nicotinamide mononucleotide components. The pyrophosphate coupling approach typically achieves yields of approximately 60%, representing a significant improvement over earlier synthetic methods [3]. The process requires carefully controlled anhydrous conditions to prevent hydrolysis of the sensitive pyrophosphate linkage during synthesis [1].

The phosphorimidazolide intermediate methodology provides a versatile approach for dinucleotide synthesis, including carbanicotinamide adenine dinucleotide derivatives [4]. This approach utilizes carbonyldiimidazole activation of nucleotide monophosphates, followed by condensation with appropriate nucleotide partners. While yields typically range from 10-60%, the method offers excellent flexibility for synthesizing various dinucleotide analogs [4]. The phosphorimidazolide approach has proven particularly valuable for producing mixed dinucleotides and modified analogs that would be challenging to obtain through other synthetic routes.

Trimethylsilyl trifluoromethanesulfonate catalytic condensation represents an advanced chemical synthesis methodology that provides enhanced stereoselectivity [5]. This approach achieves approximately 57% yields while offering superior control over the stereochemical outcome of the glycosidic bond formation [5]. The TMSOTf-catalyzed method significantly shortens reaction times compared to traditional approaches and simplifies solvent utilization and product extraction procedures [5].

The bromoacetyl ribose method constitutes a well-established four-step synthetic pathway that begins with protected ribose derivatives [5]. This methodology involves bromination of protected ribose, followed by nicotinamide substitution, deprotection, and final phosphorylation steps. While the overall yield is modest at approximately 31%, the method provides reliable access to the desired product with well-characterized intermediates [5].

Acid hydrolysis approaches utilize adenosine monophosphate as a starting material, converting it to ribose-5-phosphate under acidic conditions [5]. This ribose-5-phosphate is subsequently treated with anhydrous ammonia and condensed with activated nicotinamide derivatives. However, this method suffers from harsh reaction conditions and produces an unfavorable mixture of α and β isomers, limiting its practical utility [5].

Enzymatic Synthesis Pathways

Enzymatic synthesis pathways offer significant advantages over chemical methods, particularly in terms of stereoselectivity, mild reaction conditions, and reduced formation of byproducts. These biocatalytic approaches have emerged as preferred methodologies for producing carbanicotinamide adenine dinucleotide and related cofactor analogs.

Nicotinamide Mononucleotide Adenylyl Transferase Systems represent the primary enzymatic pathway for nicotinamide adenine dinucleotide synthesis [6] [7]. These enzymes catalyze the adenylation of nicotinamide mononucleotide using adenosine triphosphate as the adenyl donor, forming the essential pyrophosphate bond [6]. The NMNAT-catalyzed reaction achieves yields ranging from 70-98% under optimized conditions [6]. The enzymatic process benefits from the addition of pyrophosphatase, which drives the reaction forward by hydrolyzing the pyrophosphate byproduct [6].

Human NAD Kinase Systems provide a specialized enzymatic route for producing NADP derivatives from NAD precursors [8]. This enzyme selectively phosphorylates the 2'-hydroxyl group of the adenosine ribose moiety, converting NAD to NADP with yields typically ranging from 55-70% [8]. The NAD kinase approach has proven particularly valuable for synthesizing adenine-substituted NADP analogs that would be difficult to produce through other methodologies [8].

ADP-ribosyl Cyclase Pathways enable the synthesis of unique dinucleotide derivatives through base exchange mechanisms [8]. These enzymes catalyze the replacement of the nicotinamide moiety with various nicotinic acid derivatives, producing NAADP analogs with yields ranging from 40-79% [8]. The cyclase-mediated approach provides access to functional derivatives that are valuable for studying calcium signaling pathways [8].

Nicotinamide Phosphoribosyltransferase Systems represent the rate-limiting step in NAD biosynthesis and offer unique advantages for cofactor synthesis [9]. NAMPT catalyzes the condensation of nicotinamide with phosphoribosyl pyrophosphate, exhibiting remarkable enhancement in efficiency when coupled with ATP hydrolysis [9]. The ATP-coupled NAMPT reaction demonstrates a 1100-fold improvement in catalytic efficiency compared to the uncoupled reaction [9].

Metabolic Engineering Approaches have enabled the construction of efficient biosynthetic pathways in engineered microorganisms [10] [11]. These systems overexpress key enzymes in the NAD biosynthesis pathway, including ribose-phosphate pyrophosphokinase for PRPP biosynthesis and NMNAT for final NAD assembly [10]. Engineered strains have achieved NAD concentrations reaching 26.9 μmol/g dry cell weight, representing an 834% increase over wild-type strains [11].

Pyrophosphate Coupling Methods

Pyrophosphate coupling represents a critical mechanistic component in both chemical and enzymatic synthesis of carbanicotinamide adenine dinucleotide. Understanding the fundamental chemistry of pyrophosphate bond formation is essential for optimizing synthesis protocols and developing improved methodologies.

Chemical Pyrophosphate Formation involves the nucleophilic attack of a phosphate group on an activated phosphate intermediate [4]. The reaction typically proceeds through a pentacoordinate phosphorus transition state, with subsequent elimination of the leaving group [4]. Chemical coupling methods often employ activating reagents such as carbodiimides or phosphorimidazolides to facilitate the condensation reaction under anhydrous conditions [4].

Enzymatic Pyrophosphate Coupling demonstrates superior efficiency and selectivity compared to chemical methods [12]. NMNAT enzymes coordinate the nucleophilic attack of nicotinamide mononucleotide on the α-phosphate of ATP, simultaneously forming the pyrophosphate bond and releasing pyrophosphate [12]. The enzymatic mechanism benefits from metal ion coordination, typically involving magnesium or manganese ions that stabilize the transition state and facilitate the reaction [12].

Pyrophosphate Hydrolysis Mechanisms play a crucial role in driving synthetic reactions forward [13]. The intrinsic hydrolysis of pyrophosphate provides the thermodynamic driving force that makes NAD synthesis energetically favorable [13]. Time-resolved crystallographic studies have revealed that pyrophosphate hydrolysis occurs as an integral step in the enzymatic synthesis mechanism [13].

Coupling Efficiency Optimization requires careful attention to reaction conditions, substrate concentrations, and cofactor availability [14]. Recent advances have demonstrated that ionic liquid systems can facilitate ADP and ATP-containing molecule synthesis with significantly improved yields [14]. The modified coupling reactions address traditional limitations including complex procedures, drying requirements, and low reproducibility [14].

Synthetic Challenges and Research Solutions

The synthesis of carbanicotinamide adenine dinucleotide faces several significant challenges that have driven extensive research into improved methodologies and solutions. These challenges span chemical, enzymatic, and process-related aspects of production.

Pyrophosphate Bond Stability represents a fundamental challenge in carbanicotinamide adenine dinucleotide synthesis [13]. The pyrophosphate linkage is inherently susceptible to hydrolysis under aqueous conditions, leading to product degradation and reduced yields [13]. Research solutions have focused on maintaining anhydrous reaction conditions and incorporating pyrophosphatase enzymes to control the hydrolysis equilibrium [13]. Advanced synthetic strategies employ protected intermediates and inert atmospheres to minimize unwanted hydrolysis reactions [13].

Stereoselectivity Control poses significant challenges in achieving the desired β-configuration of the glycosidic bonds [5]. Traditional chemical synthesis methods often produce mixtures of α and β isomers, with the α-isomer being biologically inactive [5]. Research has addressed this challenge through the development of TMSOTf-catalyzed reactions that provide high β-selectivity [5]. Enzymatic methods have emerged as superior alternatives, providing inherent stereoselectivity through the natural substrate specificity of the biocatalysts [5].

Moisture Sensitivity Issues affect both chemical and enzymatic synthesis pathways [5]. Chemical intermediates, particularly phosphorimidazolides and activated phosphates, readily decompose in the presence of water [5]. Research solutions include the development of moisture-resistant protecting groups and the use of strictly anhydrous reaction conditions [5]. Enzymatic systems have been optimized to function in controlled aqueous environments that minimize unwanted side reactions [5].

Reaction Yield Optimization has been a persistent challenge across all synthesis methodologies [11]. Traditional chemical synthesis often suffers from low yields due to side reactions and incomplete conversions [11]. Research has addressed this through the development of multi-strategy metabolic engineering approaches that systematically address each bottleneck in the biosynthetic pathway [11]. These strategies have achieved yield improvements of over 800% in engineered bacterial systems [11].

Product Purification Complexities arise from the structural similarity between desired products and byproducts [15]. High-performance liquid chromatography methods have been developed specifically for separating NAD-related compounds with high resolution [15]. Advanced purification strategies employ reverse-phase HPLC with optimized mobile phase gradients to achieve complete separation of cofactor analogs [15].

Scalability Limitations present ongoing challenges for transitioning from laboratory to industrial production scales [16]. Research has focused on developing continuous production systems and optimizing enzyme immobilization strategies for large-scale applications [16]. Process engineering solutions include the implementation of automated monitoring systems and quality control protocols for maintaining consistent product quality [16].

Scalability Considerations for Laboratory Applications

The translation of carbanicotinamide adenine dinucleotide synthesis from research-scale preparations to larger laboratory applications requires careful consideration of multiple technical, economic, and operational factors. These scalability considerations impact both the choice of synthesis methodology and the implementation of production protocols.

Laboratory Scale Production typically involves synthesis quantities ranging from milligrams to grams, appropriate for research applications and analytical studies [16]. At this scale, chemical synthesis methods remain viable due to the manageable reagent costs and the ability to implement specialized techniques such as inert atmosphere handling [16]. However, the manual nature of chemical synthesis limits throughput and introduces batch-to-batch variability that can impact research reproducibility [16].

Enzymatic Scale-Up Strategies have demonstrated superior potential for laboratory-scale production due to their inherent selectivity and mild reaction conditions [17]. Enzymatic methods can be readily scaled from microliter to liter volumes without fundamental changes to the reaction mechanism [17]. The development of immobilized enzyme systems enables continuous production modes that significantly improve productivity compared to batch chemical synthesis [17].

Cost-Effectiveness Analysis reveals significant differences between synthesis methodologies at various scales [18]. Chemical synthesis exhibits high reagent costs but low equipment requirements, making it suitable for small-scale applications [18]. Enzymatic synthesis requires higher initial investment in enzyme preparation but offers lower operational costs at larger scales due to catalyst reuse and improved yields [18].

Quality Control Considerations become increasingly important as production scale increases [15]. Analytical methods for monitoring carbanicotinamide adenine dinucleotide purity and concentration must be robust and reproducible across different production batches [15]. High-performance liquid chromatography methods have been standardized for quality assessment, providing reliable quantitation at concentrations relevant to laboratory applications [15].

Equipment Requirements vary significantly between synthesis approaches and production scales [16]. Chemical synthesis requires specialized glassware, inert atmosphere capabilities, and extensive purification equipment [16]. Enzymatic synthesis benefits from simpler equipment requirements but may necessitate controlled temperature and pH monitoring systems [16]. Continuous production systems require automated monitoring and control infrastructure that increases initial capital requirements [16].

Process Safety Considerations must address the specific hazards associated with each synthesis methodology [16]. Chemical synthesis involves potentially hazardous reagents such as pyrophosphoryl chloride and organic solvents that require appropriate safety protocols [16]. Enzymatic synthesis generally presents fewer safety concerns but requires attention to biological containment and enzyme handling procedures [16].